REACTION_SMILES
|
[CH3:20][C:21]([OH:22])([CH3:23])[CH3:24].[CH3:2][C:3]1=[C:4]([C:11]([CH2:12][C:13](=[CH2:14])[NH2:15])=[O:16])[C:5]([CH3:9])([CH3:10])[CH2:6][CH2:7][CH2:8]1.[Cl-:18].[NH3:1].[NH4+:19].[Na:17].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[CH3:2][C:3]1=[C:4]([C:11]([CH:12]=[CH:13][CH3:14])=[O:16])[C:5]([CH3:9])([CH3:10])[CH2:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
C=C(N)CC(=O)C1=C(C)CCCC1(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(N)CC(=O)C1=C(C)CCCC1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CC=CC(=O)C1=C(C)CCCC1(C)C
|
Type
|
product
|
Smiles
|
CC=CC(=O)C1=C(C)CCCC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:20][C:21]([OH:22])([CH3:23])[CH3:24].[CH3:2][C:3]1=[C:4]([C:11]([CH2:12][C:13](=[CH2:14])[NH2:15])=[O:16])[C:5]([CH3:9])([CH3:10])[CH2:6][CH2:7][CH2:8]1.[Cl-:18].[NH3:1].[NH4+:19].[Na:17].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[CH3:2][C:3]1=[C:4]([C:11]([CH:12]=[CH:13][CH3:14])=[O:16])[C:5]([CH3:9])([CH3:10])[CH2:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
C=C(N)CC(=O)C1=C(C)CCCC1(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(N)CC(=O)C1=C(C)CCCC1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CC=CC(=O)C1=C(C)CCCC1(C)C
|
Type
|
product
|
Smiles
|
CC=CC(=O)C1=C(C)CCCC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:20][C:21]([OH:22])([CH3:23])[CH3:24].[CH3:2][C:3]1=[C:4]([C:11]([CH2:12][C:13](=[CH2:14])[NH2:15])=[O:16])[C:5]([CH3:9])([CH3:10])[CH2:6][CH2:7][CH2:8]1.[Cl-:18].[NH3:1].[NH4+:19].[Na:17].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1>>[CH3:2][C:3]1=[C:4]([C:11]([CH:12]=[CH:13][CH3:14])=[O:16])[C:5]([CH3:9])([CH3:10])[CH2:6][CH2:7][CH2:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)O
|
Name
|
C=C(N)CC(=O)C1=C(C)CCCC1(C)C
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=C(N)CC(=O)C1=C(C)CCCC1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CC=CC(=O)C1=C(C)CCCC1(C)C
|
Type
|
product
|
Smiles
|
CC=CC(=O)C1=C(C)CCCC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |